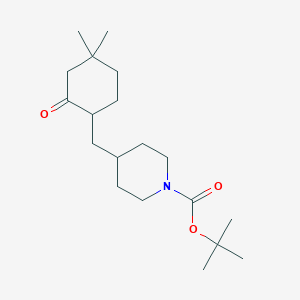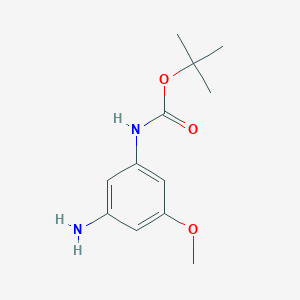![molecular formula C6H12N2 B1403110 3-Methyl-3,6-diazabicyclo[3.2.0]heptane CAS No. 1354391-25-5](/img/structure/B1403110.png)
3-Methyl-3,6-diazabicyclo[3.2.0]heptane
描述
3-Methyl-3,6-diazabicyclo[3.2.0]heptane is a bicyclic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is a restricted analogue of phenylalanine and has been studied for its potential as an inhibitor of the L-type calcium channel.
准备方法
The synthesis of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane involves several steps, typically starting with the formation of the bicyclic core. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
化学反应分析
3-Methyl-3,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3-Methyl-3,6-diazabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an inhibitor of the L-type calcium channel, making it relevant in neurobiology and pharmacology.
Medicine: Its role as a calcium channel blocker has implications in the development of therapeutic agents for cardiovascular diseases.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-3,6-diazabicyclo[3.2.0]heptane involves its interaction with molecular targets such as the L-type calcium channel. By inhibiting this channel, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This inhibition can affect pathways involved in muscle contraction, neurotransmitter release, and other cellular functions.
相似化合物的比较
3-Methyl-3,6-diazabicyclo[3.2.0]heptane can be compared with other similar compounds, such as:
Bicyclo[3.2.0]heptane: This compound shares a similar bicyclic structure but lacks the diaza functionality, making it less versatile in certain chemical reactions.
Phenylalanine analogues: These compounds have similar biological activity but differ in their structural constraints and specificity for molecular targets.
The uniqueness of this compound lies in its restricted bicyclic structure, which imparts specific chemical and biological properties that are not observed in its analogues.
属性
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.2.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-3-5-2-7-6(5)4-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMPQLXULUHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403028.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403030.png)

![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)









